

Pharmacological Profile of the NK2 Agonist GR 64349: A Technical Guide

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Compound of Interest

Compound Name: GR 64349

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of **GR 64349**, a potent and highly selective tachykinin NK2 receptor agonist. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

GR 64349, chemically identified as [Lys³,Gly⁸,-R-γ-lactam-Leu⁹]-NKA(3-10), is a synthetic peptide analogue of neurokinin A (NKA).^{[1][2][3]} Its constrained conformation, achieved through an R-γ-lactam modification, confers a high degree of selectivity for the tachykinin NK2 receptor over the NK1 and NK3 receptor subtypes.^[1] This selectivity makes **GR 64349** a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Agonists of the NK2 receptor are of therapeutic interest for their potential to modulate smooth muscle contraction, particularly in the context of bladder and bowel function.^[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of **GR 64349** at human recombinant NK1 and NK2 receptors. The data is primarily derived from studies conducted on Chinese Hamster Ovary (CHO) cells stably expressing these receptors.

Table 1: Receptor Binding Affinity of GR 64349

Receptor	Radioligand	pKi (mean ± SEM)	Ki (nM)	Selectivity (over NK1)
Human NK2	[¹²⁵ I]-NKA	7.77 ± 0.10	17.0	~1,300-fold
Human NK1	[³ H]-septide	<5	>10,000	-

Table 2: In Vitro Functional Potency of GR 64349

Assay	Receptor	pEC ₅₀ (mean ± SEM)	Efficacy	Selectivity (over NK1)
Inositol-1-Phosphate (IP-1) Accumulation	Human NK2	9.10 ± 0.16	Full Agonist	1,400-fold
Human NK1	5.95 ± 0.80	Full Agonist	-	
Intracellular Calcium Mobilization	Human NK2	9.27 ± 0.26	Full Agonist	500-fold
Human NK1	6.55 ± 0.16	Full Agonist	-	
Cyclic AMP (cAMP) Synthesis	Human NK2	10.66 ± 0.27	Full Agonist	900-fold
Human NK1	7.71 ± 0.41	Full Agonist	-	

Table 3: In Vivo and Ex Vivo Potency of GR 64349

Preparation	Species	Parameter	EC ₅₀ (nM)
Rat Colon	Rat	Contraction	3.7
Human Detrusor Muscle	Human	Contraction	74
Human Prostatic Urethra	Human	Contraction	150

Experimental Protocols

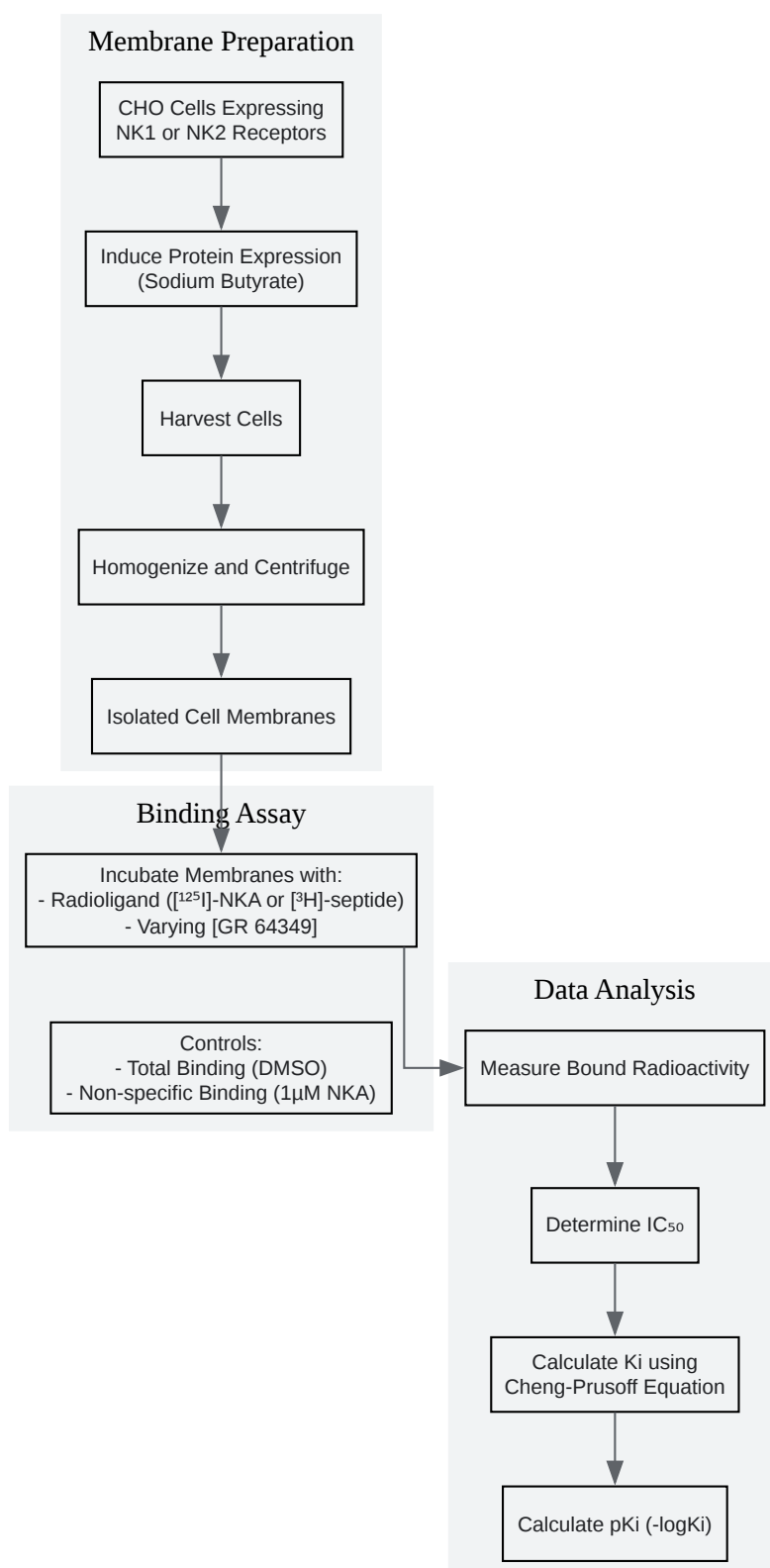
Detailed methodologies for the key experiments cited are provided below.

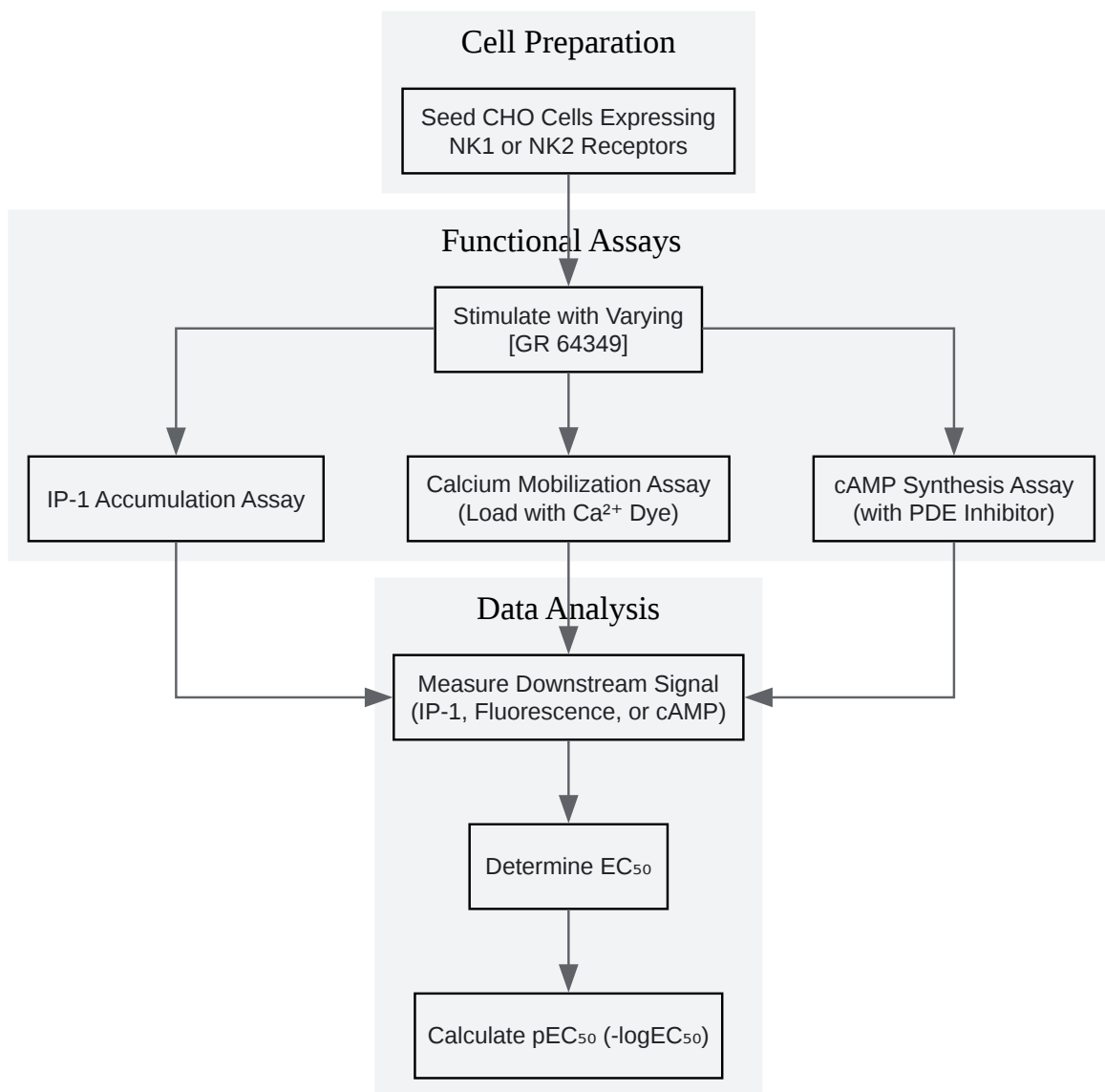
Radioligand Binding Assays

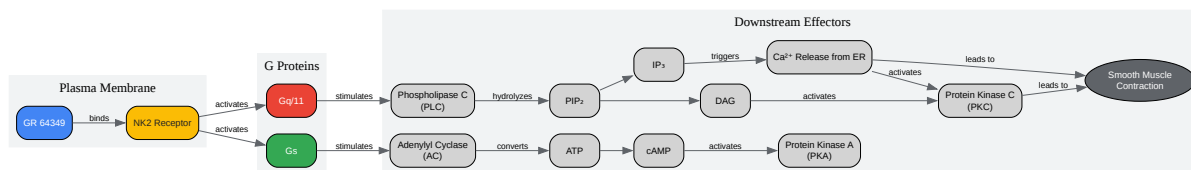
Objective: To determine the binding affinity (K_i) of **GR 64349** for human NK1 and NK2 receptors.

Methodology:

- **Membrane Preparation:** Chinese Hamster Ovary (CHO) cells stably expressing either human NK1 or NK2 receptors are cultured. Protein expression is induced with sodium butyrate. The cells are then harvested, and cell membranes are prepared by homogenization and centrifugation.
- **Binding Reaction (NK2):** Membranes expressing NK2 receptors (6 μ g/well) are incubated with 0.1 nM [125 I]-NKA and varying concentrations of **GR 64349**. The incubation is carried out at 23°C for 3 hours.
- **Binding Reaction (NK1):** Membranes expressing NK1 receptors are incubated with a radiolabeled NK1-selective ligand, such as [3 H]-septide, and varying concentrations of **GR 64349**.
- **Determination of Binding:** Total binding is defined in the absence of a competing ligand (DMSO vehicle), while non-specific binding is determined in the presence of a high concentration (1 μ M) of the unlabeled endogenous ligand (NKA for NK2).
- **Data Analysis:** The concentration of **GR 64349** that inhibits 50% of specific radioligand binding (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation. The pK_i is the negative logarithm of the K_i .







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